molecular formula C4H11S+ B14697412 Sulfonium, ethyldimethyl- CAS No. 24509-90-8

Sulfonium, ethyldimethyl-

Cat. No.: B14697412
CAS No.: 24509-90-8
M. Wt: 91.20 g/mol
InChI Key: GNOGEOVZOOFKIA-UHFFFAOYSA-N
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Description

Sulfonium, ethyldimethyl- is an organosulfur compound characterized by a positively charged sulfur atom bonded to three organic substituents: one ethyl group and two methyl groups. This compound belongs to the class of sulfonium salts, which are known for their unique chemical properties and reactivity patterns. Sulfonium salts have been widely studied due to their applications in organic synthesis, materials science, and biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfonium, ethyldimethyl- can be synthesized through the alkylation of thioethers with alkyl halides. A common method involves the reaction of dimethyl sulfide with ethyl iodide in the presence of a base, such as sodium hydroxide, under anhydrous conditions. The reaction proceeds as follows:

(CH3)2S+C2H5I(C2H5)(CH3)2S+I(CH_3)_2S + C_2H_5I \rightarrow (C_2H_5)(CH_3)_2S^+I^- (CH3​)2​S+C2​H5​I→(C2​H5​)(CH3​)2​S+I−

The reaction mixture is typically stirred and heated to facilitate the formation of the sulfonium salt. The product can be purified through recrystallization or biphasic extraction .

Industrial Production Methods

In industrial settings, the production of sulfonium, ethyldimethyl- often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, allows for efficient large-scale synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial production .

Chemical Reactions Analysis

Types of Reactions

Sulfonium, ethyldimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfonium salts to thioethers.

    Substitution: Nucleophilic substitution reactions can replace one of the organic groups attached to the sulfur atom.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulfonium, ethyldimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sulfonium, ethyldimethyl- involves the transfer of its organic groups to nucleophilic targets. The positively charged sulfur atom acts as an electrophile, facilitating nucleophilic attack and subsequent transfer of the organic group. This mechanism is particularly important in biological methylation processes, where sulfonium compounds serve as methyl donors to various biomolecules .

Comparison with Similar Compounds

Sulfonium, ethyldimethyl- can be compared with other sulfonium compounds, such as:

Sulfonium, ethyldimethyl- is unique due to its specific structure and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl(dimethyl)sulfanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11S/c1-4-5(2)3/h4H2,1-3H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOGEOVZOOFKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[S+](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11S+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276865
Record name Sulfonium, ethyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24509-90-8
Record name Sulfonium, ethyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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